MPO Inhibitory Potency: 3-(3,5-Dimethoxyphenoxy)phenyl]methanamine vs. Clinical-Stage MPO Inhibitor PF 06281355
In a recombinant human MPO enzymatic assay (aminophenyl fluorescein-based readout, 10 min incubation, 120 mM NaCl), [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine exhibits an IC50 of 159 nM [1]. This recombinant-system potency is approximately one order of magnitude stronger than the whole-blood IC50 reported for the clinical-stage MPO inhibitor PF 06281355 (PF-1355), which is 1500 nM (1.5 µM) in LPS-stimulated human whole blood . While assay conditions differ (recombinant enzyme vs. whole blood), the nanomolar-range potency in a defined biochemical system positions this compound as a higher-sensitivity tool for in vitro MPO mechanistic studies.
| Evidence Dimension | MPO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 159 nM (recombinant human MPO, aminophenyl fluorescein assay) |
| Comparator Or Baseline | PF 06281355 (PF-1355): IC50 = 1500 nM (LPS-stimulated human whole blood MPO assay) |
| Quantified Difference | 9.4-fold lower IC50 for target compound in recombinant system |
| Conditions | Target: recombinant human MPO, 10 min, 120 mM NaCl, aminophenyl fluorescein assay. Comparator: LPS-stimulated human whole blood (note: different assay systems; cross-study comparison) |
Why This Matters
For in vitro biochemical screening and MPO mechanism-of-action studies requiring nanomolar detection sensitivity, the 159 nM IC50 provides a wider assay window than the micromolar-range whole-blood potency of PF 06281355.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). Affinity data: IC50 159 nM for recombinant human MPO. Curated by ChEMBL from Bristol Myers Squibb. View Source
